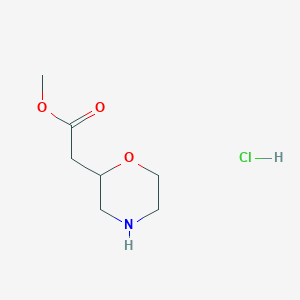

Methyl 2-(morpholin-2-yl)acetate hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-morpholin-2-ylacetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3.ClH/c1-10-7(9)4-6-5-8-2-3-11-6;/h6,8H,2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNTJOZNLGYVWSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1CNCCO1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70745239 | |

| Record name | Methyl (morpholin-2-yl)acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70745239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187932-65-5 | |

| Record name | Methyl (morpholin-2-yl)acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70745239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-(morpholin-2-yl)acetate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to Methyl 2-(morpholin-2-yl)acetate Hydrochloride: A Key Intermediate in Modern Drug Discovery

This guide provides an in-depth analysis of Methyl 2-(morpholin-2-yl)acetate hydrochloride, a pivotal building block for researchers and scientists in the field of drug development. With full editorial control, this document is structured to deliver not just technical data, but also field-proven insights into the causality behind experimental choices, ensuring a self-validating system of protocols and information.

Introduction: The Strategic Importance of the Morpholine Scaffold

The morpholine heterocycle is a privileged structure in medicinal chemistry, frequently incorporated into drug candidates to enhance their physicochemical and pharmacokinetic properties.[1][2] Its presence can improve aqueous solubility, metabolic stability, and overall oral bioavailability.[1] this compound, as a functionalized derivative, offers a versatile scaffold for the synthesis of a wide array of bioactive molecules.[3][4] This guide will delve into the technical specifics of this compound, from its fundamental properties to its synthesis and application, providing a comprehensive resource for its effective utilization in research and development. The hydrochloride salt form of methyl 2-(morpholin-2-yl)acetate enhances its stability and solubility, making it particularly suitable for pharmaceutical formulations and as an intermediate in various synthetic routes.[3]

Physicochemical Properties and Identification

A thorough understanding of the physicochemical properties of a compound is fundamental to its successful application. This section outlines the key identifiers and characteristics of this compound.

| Property | Value | Source(s) |

| CAS Number | 1187932-65-5 | [3] |

| Molecular Formula | C₇H₁₃NO₃·HCl | [3] |

| Molecular Weight | 195.64 g/mol | [3][5] |

| Appearance | White crystalline powder | [3] |

| Melting Point | 177-181 °C | [3] |

| Purity | ≥ 98% (Assay) | [3] |

| Storage Conditions | 0-8 °C, Sealed, Inert Gas | [3][5] |

Note: The chiral (R)-enantiomer is identified by CAS number 2845095-54-5.[5]

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is typically achieved through a nucleophilic substitution reaction. The following protocol describes a general and reliable method.

Synthetic Workflow Diagram

Caption: A generalized workflow for the synthesis of this compound.

Step-by-Step Synthesis Protocol

-

Reaction Setup: In a well-ventilated fume hood, a solution of morpholine in a suitable aprotic solvent (e.g., acetonitrile) is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The flask is cooled in an ice bath.

-

Nucleophilic Substitution: Methyl chloroacetate is added dropwise to the cooled morpholine solution. The reaction is allowed to proceed at room temperature for several hours, with progress monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is filtered to remove any solid byproducts. The solvent is then removed under reduced pressure to yield the crude free base, Methyl 2-(morpholin-2-yl)acetate, as an oil.[6]

-

Acidification: The crude oil is dissolved in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol). A solution of hydrochloric acid in the same solvent is then added dropwise with stirring.

-

Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution as a white solid. The solid is collected by vacuum filtration and washed with cold solvent to remove any unreacted starting materials or byproducts.

-

Purification: The crude product is further purified by recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether) to yield the final, high-purity this compound.[3]

-

Drying: The purified product is dried under vacuum to remove any residual solvent.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques should be employed.

| Analytical Technique | Expected Results |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | The spectra should show characteristic peaks corresponding to the protons and carbons of the morpholine ring, the acetate moiety, and the methyl ester group. The integration of the proton signals should be consistent with the number of protons in the molecule. |

| Mass Spectrometry (MS) | The mass spectrum should display a molecular ion peak corresponding to the mass of the free base (C₇H₁₃NO₃) and potentially a peak for the protonated molecule [M+H]⁺. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | The IR spectrum should exhibit characteristic absorption bands for the N-H bond of the secondary amine (as a hydrochloride salt), the C=O stretch of the ester, and the C-O-C stretch of the morpholine ether linkage. |

| High-Performance Liquid Chromatography (HPLC) | HPLC analysis should indicate a high degree of purity, ideally ≥ 98%, with a single major peak corresponding to the target compound.[3] |

| Melting Point Analysis | The measured melting point should be within the expected range of 177-181 °C.[3] |

Applications in Research and Drug Development

This compound is a valuable intermediate in the synthesis of a variety of pharmaceutical compounds.[3] The morpholine moiety is known to be a key pharmacophore in many drugs targeting the central nervous system (CNS), as it can improve blood-brain barrier permeability.[7][8]

Role in CNS Drug Discovery

The structural features of morpholine, including its pKa and conformational flexibility, make it an ideal scaffold for developing CNS-active agents.[7][8] It can be found in compounds designed to modulate receptors involved in mood disorders and pain, as well as enzymes implicated in neurodegenerative diseases.[7]

Conceptual Drug Development Workflow

Caption: A conceptual workflow illustrating the use of this compound in drug discovery.

Beyond CNS applications, this compound serves as an intermediate in the development of analgesics, anti-inflammatory drugs, and even agrochemicals.[3] Its versatility makes it a staple in many medicinal chemistry laboratories.

Safety and Handling

As with all chemicals, proper safety precautions must be observed when handling this compound. The following guidelines are based on general safety protocols for hydrochloride salts of esters.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9][10]

-

Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[11][12] Avoid contact with skin and eyes.[11] In case of accidental contact, flush the affected area with copious amounts of water.[11]

-

Storage: Store the compound in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong bases and oxidizing agents.[3][9]

-

Spills: In the event of a spill, contain the material and clean it up using appropriate absorbent materials.[11] Avoid generating dust.

-

Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool in the arsenal of medicinal chemists. Its favorable physicochemical properties, conferred by the morpholine ring and the hydrochloride salt form, make it an invaluable building block for the synthesis of next-generation therapeutics. This guide has provided a comprehensive overview of its properties, synthesis, analysis, applications, and safe handling, empowering researchers to leverage its full potential in their drug discovery endeavors.

References

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. e3s-conferences.org [e3s-conferences.org]

- 3. chemimpex.com [chemimpex.com]

- 4. Morpholine derivatives: Significance and symbolism [wisdomlib.org]

- 5. Methyl 2-((R)-morpholin-2-yl)acetate hydrochloride [myskinrecipes.com]

- 6. Buy methyl 2-((S)-morpholin-2-yl)acetate [smolecule.com]

- 7. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. peptide.com [peptide.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. chemistry.ucmerced.edu [chemistry.ucmerced.edu]

- 12. sds.chemtel.net [sds.chemtel.net]

An In-depth Technical Guide to the Physicochemical Properties of Methyl 2-(morpholin-2-yl)acetate hydrochloride

Prepared for: Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Critical Role of Physicochemical Profiling

In the landscape of modern drug discovery and development, a comprehensive understanding of a molecule's physicochemical properties is not merely a preliminary step but the very foundation upon which successful formulation, efficacy, and safety are built. For a compound such as Methyl 2-(morpholin-2-yl)acetate hydrochloride, a versatile building block in medicinal chemistry, this understanding is paramount.[1] Its journey from a synthesized entity to a potential therapeutic agent is dictated by properties such as solubility, stability, and membrane permeability. This guide provides a detailed exploration of these critical attributes, grounded in established analytical techniques and scientific principles. We will delve into not just the "what" but the "why" behind the experimental methodologies, offering insights honed from field experience to empower researchers in their quest for novel therapeutics.

Compound Identification and Structural Elucidation

The initial and most fundamental step in characterizing any chemical entity is to confirm its identity and structure unequivocally.

Chemical Structure:

Caption: 2D structure of this compound.

Key Identifiers:

| Property | Value | Source |

| IUPAC Name | methyl 2-morpholin-2-ylacetate;hydrochloride | |

| Molecular Formula | C₇H₁₄ClNO₃ | [2] |

| Molecular Weight | 195.64 g/mol | [2] |

| CAS Number | 1187932-65-5 | [2] |

| Appearance | White crystalline powder | [2] |

Solubility Profile: The Gateway to Bioavailability

A compound's therapeutic efficacy is intrinsically linked to its ability to dissolve in physiological fluids. For an ionizable molecule like this compound, solubility is a pH-dependent phenomenon.

Aqueous and Buffer Solubility

The hydrochloride salt form is often chosen to enhance the aqueous solubility of a basic parent compound.[3] The solubility of this compound is expected to be highest at lower pH values where the morpholine nitrogen is protonated. As the pH increases towards and beyond the pKa of the morpholine nitrogen, the free base will begin to precipitate, leading to a decrease in solubility.

Experimental Protocol: pH-Solubility Profiling

A robust understanding of the pH-solubility profile is crucial for predicting a drug's behavior in the gastrointestinal tract.

-

Preparation of Buffers: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4).

-

Sample Preparation: Add an excess of this compound to vials containing each buffer.

-

Equilibration: Agitate the vials at a constant temperature (typically 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Analysis: After equilibration, filter the samples to remove undissolved solid. The concentration of the dissolved compound in the filtrate is then quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Caption: Workflow for determining the pH-solubility profile.

Solubility in Organic Solvents

Knowledge of solubility in organic solvents is critical for designing purification, formulation, and analytical methods. Given the polar nature of the hydrochloride salt, it is expected to have limited solubility in non-polar organic solvents and higher solubility in polar protic solvents.

Experimental Protocol: Shake-Flask Method for Organic Solvent Solubility

-

Solvent Selection: Choose a range of organic solvents with varying polarities (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, and hexane).

-

Sample Preparation: Add an excess of the compound to each solvent in separate vials.

-

Equilibration: Agitate the vials at a constant temperature until equilibrium is achieved.

-

Quantification: Filter the samples and determine the concentration of the dissolved compound in each solvent, typically by HPLC after solvent evaporation and reconstitution in a suitable mobile phase.

Ionization Constant (pKa): A Key Determinant of Drug Absorption and Distribution

The pKa value dictates the extent of ionization of a molecule at a given pH. For this compound, the pKa of the morpholine nitrogen is the most relevant. The parent morpholine has a pKa of its conjugate acid of approximately 8.36.[4] Substitution on the morpholine ring can influence this value.

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a highly accurate method for determining pKa values.

-

Sample Preparation: Dissolve a precisely weighed amount of the compound in deionized water or a co-solvent system if aqueous solubility is limited.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH with a calibrated electrode.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the titration curve or by analyzing the first derivative of the curve.

Lipophilicity (LogP/LogD): Predicting Membrane Permeability

Lipophilicity is a crucial parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) properties. It is typically expressed as the logarithm of the partition coefficient (LogP) for the neutral species or the distribution coefficient (LogD) for ionizable compounds at a specific pH.

-

Predicted XlogP (for the free base): -0.7[5]

This negative value suggests that the free base is hydrophilic. The hydrochloride salt will be even more so.

Experimental Protocol: Shake-Flask Method for LogD Determination

The shake-flask method remains the gold standard for determining lipophilicity.

-

Phase Preparation: Pre-saturate n-octanol with an aqueous buffer of the desired pH (typically pH 7.4 to mimic physiological conditions) and vice versa.

-

Partitioning: Dissolve a known amount of the compound in the aqueous phase. Add an equal volume of the pre-saturated n-octanol.

-

Equilibration: Shake the mixture vigorously to allow for partitioning between the two phases and then centrifuge to ensure complete phase separation.

-

Analysis: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical technique like HPLC.

-

Calculation: The LogD is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Solid-State Characterization: Unveiling the Form and Stability

The solid-state properties of a drug substance can significantly impact its stability, manufacturability, and bioavailability.

Melting Point and Thermal Behavior

The melting point is a key indicator of purity and can reveal information about the crystalline form.

-

Melting Point: 177-181 °C[2]

Experimental Protocol: Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for determining the melting point and other thermal events.

-

Sample Preparation: Accurately weigh a small amount of the sample (typically 1-5 mg) into an aluminum DSC pan and seal it.

-

Analysis: Place the sample pan and an empty reference pan in the DSC instrument. Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

-

Data Interpretation: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram. The shape and enthalpy of the peak can provide information about crystallinity and the presence of impurities or different polymorphic forms.

Crystallinity and Polymorphism

Polymorphism, the ability of a compound to exist in multiple crystalline forms, can have profound implications for a drug's properties.[6][7]

Experimental Protocol: X-Ray Powder Diffraction (XRPD)

XRPD is the definitive technique for identifying and characterizing crystalline phases.

-

Sample Preparation: Gently pack the powdered sample into a sample holder.

-

Data Acquisition: Place the sample in the XRPD instrument and expose it to a monochromatic X-ray beam. The diffracted X-rays are detected as a function of the diffraction angle (2θ).

-

Analysis: The resulting diffraction pattern, with its unique peak positions and intensities, serves as a fingerprint for the crystalline form.

Hygroscopicity

The tendency of a material to absorb moisture from the atmosphere can affect its physical and chemical stability.[8][9] Hydrochloride salts of amines are often hygroscopic.[10]

Experimental Protocol: Dynamic Vapor Sorption (DVS)

DVS is a gravimetric technique that measures the change in mass of a sample as it is exposed to varying levels of relative humidity (RH) at a constant temperature.

-

Sample Preparation: Place a small amount of the sample on the DVS microbalance.

-

Analysis: The sample is subjected to a pre-defined humidity program (e.g., a ramp from 0% to 90% RH and back down in steps of 10% RH).

-

Data Interpretation: The resulting sorption/desorption isotherm provides a quantitative measure of the material's hygroscopicity. The data can be used to classify the compound (e.g., non-hygroscopic, slightly hygroscopic, hygroscopic, or deliquescent).

Spectroscopic Characterization

Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an indispensable tool for structural elucidation. For this compound, both ¹H and ¹³C NMR would be essential.

-

Expected ¹H NMR Features: The spectrum would show characteristic signals for the methyl ester protons, the methylene protons adjacent to the ester, and the protons of the morpholine ring. The chemical shifts and coupling patterns of the morpholine protons would provide information about the ring conformation.

-

Expected ¹³C NMR Features: The spectrum would display distinct signals for the carbonyl carbon of the ester, the methoxy carbon, and the carbons of the morpholine ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

-

Expected IR Absorption Bands: Key absorptions would include a strong C=O stretching band for the ester group (typically around 1735-1750 cm⁻¹), C-O stretching bands, and N-H stretching and bending vibrations associated with the protonated morpholine ring.

Purity Assessment

Ensuring the purity of a compound is a critical aspect of its characterization.

Experimental Protocol: High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for separating, identifying, and quantifying the components of a mixture. A reversed-phase HPLC method would be suitable for this polar compound.

-

Method Development: Develop a method with a suitable stationary phase (e.g., C18), mobile phase (e.g., a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol), and detector (e.g., UV).

-

Analysis: Inject a solution of the compound onto the HPLC system.

-

Purity Calculation: The purity is typically determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Stability Profile

Understanding the stability of a compound under various environmental conditions is crucial for determining its shelf-life and appropriate storage conditions.

Protocol: ICH Stability Studies

Stability testing should be conducted according to the International Council for Harmonisation (ICH) guidelines.[8]

-

Batch Selection: Use at least three primary batches of the compound for the study.

-

Storage Conditions: Store the samples under various conditions, including long-term (e.g., 25°C/60% RH), intermediate (e.g., 30°C/65% RH), and accelerated (e.g., 40°C/75% RH) conditions.

-

Testing Frequency: Analyze the samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies).

-

Analysis: At each time point, test the samples for key stability-indicating parameters such as appearance, assay, purity (degradation products), and moisture content.

Conclusion: A Foundation for Rational Drug Development

The comprehensive physicochemical characterization of this compound, as outlined in this guide, provides the essential data package for its advancement in the drug development pipeline. Each parameter, from solubility and pKa to solid-state properties and stability, offers a critical piece of the puzzle. By employing the robust experimental methodologies described herein, researchers can build a thorough understanding of this molecule's behavior, enabling rational formulation design, prediction of in vivo performance, and ultimately, the development of safe and effective medicines.

References

- 1. Methyl 2-((R)-morpholin-2-yl)acetate hydrochloride [myskinrecipes.com]

- 2. Morpholine [drugfuture.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]

- 5. Methyl 2-(morpholin-2-yl)acetate | C7H13NO3 | CID 12150106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 7. researchgate.net [researchgate.net]

- 8. Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. US7294623B2 - Benzyl morpholine derivatives - Google Patents [patents.google.com]

- 10. Amine hydrochloride salts : a problem in polyurethane synthesis - Enlighten Theses [theses.gla.ac.uk]

Chiral Synthesis of (S)-Methyl 2-(morpholin-2-yl)acetate: A Technical Guide

Abstract

The morpholine heterocycle is a cornerstone in medicinal chemistry, frequently incorporated into the structures of approved pharmaceuticals and bioactive compounds.[1][2] The precise stereochemical control at the C2 position, as exemplified by (S)-Methyl 2-(morpholin-2-yl)acetate, is often critical for eliciting the desired pharmacological activity. This technical guide provides an in-depth exploration of the chiral synthesis of (S)-Methyl 2-(morpholin-2-yl)acetate, designed for researchers, scientists, and professionals in drug development. We will dissect various synthetic strategies, emphasizing the underlying principles of stereocontrol, and provide detailed, field-proven protocols.

Introduction: The Significance of Chiral Morpholines

Chiral morpholine derivatives are integral components of numerous biologically active molecules, acting as key pharmacophores that influence efficacy and selectivity.[3][4] The specific enantiomer of a chiral morpholine can exhibit profoundly different biological activities, making enantioselective synthesis a critical aspect of drug discovery and development.[3] (S)-Methyl 2-(morpholin-2-yl)acetate, with its defined stereocenter adjacent to the oxygen atom, presents a valuable building block for the synthesis of more complex pharmaceutical agents.[1][5] Its synthesis demands robust and efficient methods to ensure high enantiopurity.

Retrosynthetic Analysis and Strategic Approaches

The asymmetric synthesis of 2-substituted chiral morpholines can be broadly categorized into three strategic approaches, each with its own merits and challenges:

-

Formation of the Stereocenter Before Cyclization: This strategy involves creating the chiral center in an acyclic precursor, which is then cyclized to form the morpholine ring.

-

Formation of the Stereocenter During Cyclization: In this approach, the key stereocenter is established concurrently with the ring-forming reaction.

-

Formation of the Stereocenter After Cyclization: This involves the stereoselective modification of a pre-existing unsaturated morpholine ring.[6]

This guide will focus on catalytic asymmetric methods, which are often more efficient and economical than strategies relying on stoichiometric chiral starting materials or reagents.[4]

Catalytic Asymmetric Hydrogenation of Dehydromorpholines

One of the most powerful and atom-economical methods for generating chiral centers is transition-metal-catalyzed asymmetric hydrogenation.[6] This "after cyclization" approach has been successfully applied to the synthesis of 2-substituted chiral morpholines.[6][7]

Rationale and Mechanistic Insights

The asymmetric hydrogenation of 2-substituted dehydromorpholines presents a significant challenge due to the congested environment and electron-rich nature of the substrate, which can lead to low reactivity.[6] To overcome this, an N-acyl directing group is often introduced to activate the enamine substrate. The choice of a chiral ligand is paramount for achieving high enantioselectivity. Bisphosphine ligands with a large bite angle, in conjunction with a rhodium catalyst, have proven to be highly effective.[6][7]

Experimental Workflow: Asymmetric Hydrogenation

The following diagram illustrates the general workflow for the asymmetric hydrogenation of a 2-substituted dehydromorpholine.

References

- 1. Expanding complex morpholines using systematic chemical diversity - American Chemical Society [acs.digitellinc.com]

- 2. researchgate.net [researchgate.net]

- 3. Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Buy methyl 2-((S)-morpholin-2-yl)acetate [smolecule.com]

- 6. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]

Enantioselective Synthesis of Morpholine Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The morpholine scaffold is a cornerstone in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1][2][3][4][5] Its unique physicochemical properties, including improved aqueous solubility and metabolic stability, make it a highly desirable heterocyclic motif in drug design.[6] However, the synthesis of enantiomerically pure morpholine derivatives presents significant challenges. This in-depth technical guide provides a comprehensive overview of modern enantioselective strategies for the synthesis of chiral morpholine derivatives, with a focus on catalytic asymmetric methodologies. We will delve into the mechanistic intricacies of key transformations, provide field-proven experimental protocols, and offer insights into the rational selection of synthetic routes for drug discovery applications.

Introduction: The Privileged Morpholine Scaffold in Medicinal Chemistry

The morpholine ring system is a prevalent feature in a wide array of bioactive molecules, including therapeutics for cancer, infectious diseases, and central nervous system disorders.[4][5][6] Its presence can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. The endocyclic oxygen atom can act as a hydrogen bond acceptor, while the nitrogen atom's basicity can be modulated to optimize drug-target interactions and physicochemical properties.[6] The conformational flexibility of the morpholine ring also allows it to serve as a versatile scaffold for presenting substituents in a defined spatial orientation.[6]

The therapeutic importance of chiral morpholine derivatives, such as the antidepressant Reboxetine and the appetite suppressant Phendimetrazine, underscores the critical need for efficient and stereocontrolled synthetic methods.[6] The biological activity of these compounds is often confined to a single enantiomer, necessitating synthetic strategies that can deliver high levels of enantiopurity.[7]

Challenges in Enantioselective Morpholine Synthesis

The construction of the chiral morpholine core with high enantioselectivity has historically been a formidable challenge. Traditional approaches often relied on the use of stoichiometric chiral auxiliaries or the resolution of racemic mixtures, which are inefficient and not amenable to large-scale synthesis.[1][2] The development of catalytic asymmetric methods has been a major focus in recent years, aiming to provide more atom-economical and scalable routes to these valuable compounds.

Key challenges in the enantioselective synthesis of morpholines include:

-

Control of Stereochemistry: Establishing the desired absolute and relative stereochemistry at multiple stereocenters.

-

Ring Formation: Efficiently constructing the six-membered heterocyclic ring.

-

Substrate Scope: Developing methods that are tolerant of a wide range of functional groups.

-

Scalability: Ensuring that the developed methods can be implemented on an industrial scale.

Catalytic Asymmetric Strategies for Morpholine Synthesis

Modern synthetic chemistry has provided a powerful toolkit of catalytic asymmetric reactions that can be applied to the synthesis of chiral morpholines. These strategies can be broadly categorized based on when the key stereocenter is formed relative to the cyclization event: before, during, or after ring formation.[1][2][8][9]

Stereocenter Formation after Cyclization: Asymmetric Hydrogenation of Dehydromorpholines

One of the most powerful and atom-economical approaches for introducing chirality is the asymmetric hydrogenation of a prochiral precursor. In the context of morpholine synthesis, this involves the hydrogenation of a dehydromorpholine intermediate.

A notable advancement in this area is the use of bisphosphine-rhodium catalysts with a large bite angle for the asymmetric hydrogenation of 2-substituted dehydromorpholines.[2][8][10][11] This method provides access to a variety of 2-substituted chiral morpholines in excellent yields and with high enantioselectivities (up to 99% ee).[2][8][10][11] The success of this approach hinges on the design of the chiral ligand, which effectively shields one face of the substrate from the catalyst, leading to a highly stereoselective hydrogenation.

Key Causality: The large bite angle of the bisphosphine ligand is crucial for creating a well-defined and sterically demanding chiral pocket around the rhodium center. This precise steric control dictates the facial selectivity of the hydrogenation, leading to high enantiomeric excess.

Caption: Asymmetric Hydrogenation of a Dehydromorpholine.

Experimental Protocol: Rh-Catalyzed Asymmetric Hydrogenation [8][11]

-

Catalyst Preparation: In a glovebox, a solution of the chiral bisphosphine ligand (e.g., SKP) and [Rh(COD)₂]SbF₆ in a suitable solvent (e.g., CH₂Cl₂) is stirred at room temperature for 30 minutes.

-

Reaction Setup: The dehydromorpholine substrate is dissolved in a degassed solvent (e.g., CH₂Cl₂) in a high-pressure autoclave.

-

Hydrogenation: The catalyst solution is added to the autoclave, and the vessel is charged with H₂ gas to the desired pressure (e.g., 30 atm).

-

Reaction Monitoring: The reaction is stirred at a specific temperature (e.g., 25 °C) and monitored by TLC or HPLC until completion.

-

Workup and Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the enantiomerically enriched morpholine.

Tandem Hydroamination and Asymmetric Transfer Hydrogenation

A highly efficient one-pot strategy for the synthesis of 3-substituted morpholines involves a tandem sequence of titanium-catalyzed hydroamination followed by ruthenium-catalyzed asymmetric transfer hydrogenation.[12][13][14] This approach starts from readily available ether-containing aminoalkyne substrates.

The initial intramolecular hydroamination, catalyzed by a bis(amidate)bis(amido)Ti complex, forms a cyclic imine intermediate. This imine is then reduced in situ with high enantioselectivity using the Noyori-Ikariya catalyst, RuCl--INVALID-LINK--.[12][13][14]

Mechanistic Insight: A key factor for achieving high enantioselectivity in the transfer hydrogenation step is a hydrogen-bonding interaction between the oxygen atom in the substrate's backbone and the [(S,S)-Ts-DPEN] ligand of the ruthenium catalyst.[12][14] This interaction directs the hydride transfer to a specific face of the imine, thereby controlling the stereochemical outcome.

Caption: Tandem Hydroamination/Asymmetric Transfer Hydrogenation.

Data Presentation: Substrate Scope and Enantioselectivity

| Entry | Substrate (R group) | Yield (%) | ee (%) |

| 1 | Phenyl | 72 | 95 |

| 2 | 4-MeO-C₆H₄ | 75 | 96 |

| 3 | 4-Cl-C₆H₄ | 68 | 97 |

| 4 | 2-Naphthyl | 70 | 95 |

| 5 | Cyclohexyl | 65 | 98 |

| Data adapted from Lau, Y. Y., et al. (2016).[12][13] |

Organocatalytic Approaches

Organocatalysis has emerged as a powerful tool for enantioselective synthesis, offering mild reaction conditions and avoiding the use of transition metals. Several organocatalytic strategies have been successfully applied to the synthesis of chiral morpholine derivatives.

One such approach involves an organocatalytic, enantioselective α-chlorination of an aldehyde, followed by reductive amination and subsequent base-induced cyclization.[15] This five-step sequence provides access to C2-functionalized, N-protected morpholines in good overall yields and with high enantioselectivities (75–98% ee).[15]

More recently, an organocatalytic enantioselective chlorocycloetherification has been developed to access chiral 2,2-disubstituted morpholines.[16] This method utilizes a cinchona alkaloid-derived phthalazine as the catalyst to furnish morpholines containing a quaternary stereocenter in excellent yields and enantioselectivities.[16]

Synthesis of Morpholinones

Chiral morpholinones are important building blocks and pharmacophores in medicinal chemistry.[17][18] A notable method for their enantioselective synthesis involves a chiral phosphoric acid-catalyzed domino [4+2] heteroannulation followed by a 1,2-aryl/alkyl shift.[17][18] This reaction between aryl/alkylglyoxals and 2-(arylamino)ethan-1-ols proceeds via an unprecedented asymmetric aza-benzilic ester rearrangement to afford C3-substituted morpholinones.[17][18]

Conclusion and Future Outlook

The field of enantioselective synthesis of morpholine derivatives has witnessed significant progress, with the development of highly efficient and selective catalytic methods. Asymmetric hydrogenation, tandem catalysis, and organocatalysis now provide reliable access to a wide range of enantiomerically pure morpholines and their derivatives.

Future research in this area will likely focus on:

-

Expanding Substrate Scope: Developing catalysts and methods that can accommodate an even broader range of functional groups and substitution patterns.

-

Developing Novel Catalytic Systems: Discovering new catalysts with improved activity, selectivity, and stability.

-

Greener Synthetic Routes: Designing more sustainable and environmentally friendly synthetic processes.

-

Application in Complex Molecule Synthesis: Utilizing these methods for the efficient synthesis of complex, biologically active natural products and drug candidates containing the morpholine scaffold.

The continued innovation in this field will undoubtedly facilitate the discovery and development of new and improved morpholine-containing therapeutics.

References

- 1. scispace.com [scispace.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. e3s-conferences.org [e3s-conferences.org]

- 6. researchgate.net [researchgate.net]

- 7. Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. [PDF] Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines | Semantic Scholar [semanticscholar.org]

- 11. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines | UBC Chemistry [chem.ubc.ca]

- 15. A General, Enantioselective Synthesis of Protected Morpholines and Piperazines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

A-Technical-Guide-to-the-Spectroscopic-Characterization-of-Methyl-2-morpholin-2-yl-acetate-hydrochloride

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 2-(morpholin-2-yl)acetate hydrochloride (C₇H₁₄ClNO₃). As a key intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting the central nervous system, a thorough understanding of its structural and spectroscopic properties is paramount for researchers and drug development professionals.[1] This document details the theoretical and experimental data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each section provides an in-depth analysis of the spectral data, elucidating the key structural features of the molecule. Furthermore, this guide outlines the standard protocols for sample preparation and data acquisition, ensuring reproducibility and accuracy in experimental results.

Introduction

This compound is a chiral organic compound featuring a morpholine ring attached to a methyl acetate group.[2] Its molecular structure makes it a valuable building block in medicinal chemistry for the development of enantiomerically pure drugs, including peptidomimetics and enzyme inhibitors.[1] The hydrochloride salt form enhances the compound's stability and solubility, which are critical properties for pharmaceutical applications.

The precise characterization of this molecule is essential for quality control, reaction monitoring, and understanding its interactions with biological targets. Spectroscopic techniques are the cornerstone of this characterization, providing detailed information about the molecular structure, functional groups, and connectivity of atoms. This guide serves as a practical reference for scientists working with this compound, offering a detailed interpretation of its spectroscopic signatures.

Molecular Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₇H₁₄ClNO₃[1]

-

Molecular Weight: 195.64 g/mol [1]

-

CAS Number: 2845095-54-5[1]

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are crucial for confirming the structure and stereochemistry.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CDCl₃). Ensure the sample is fully dissolved.

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment (zg30).

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the residual solvent peak.

Predicted ¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.70 | s | 3H | -OCH₃ |

| ~3.0-4.0 | m | 7H | Morpholine ring protons |

| ~2.80 | d | 2H | -CH₂-COO |

| ~9.0-10.0 | br s | 1H | -NH₂⁺- |

Note: Predicted chemical shifts can vary based on the solvent and experimental conditions. The Human Metabolome Database provides predicted ¹H NMR spectra for morpholine, which can serve as a reference for the morpholine ring protons.[3]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the number of non-equivalent carbons and their chemical environment.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Prepare a more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) as ¹³C has a much lower natural abundance than ¹H.

-

Instrumentation: Utilize a 100 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Proton-decoupled ¹³C experiment (zgpg30).

-

Number of Scans: 1024 or more scans are typically required.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-200 ppm.

-

-

Data Processing: Similar to ¹H NMR, process the FID and reference the spectrum to the solvent peak.

Predicted ¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

| ~170 | C=O (ester) |

| ~65-70 | -O-CH₂- (morpholine) |

| ~52 | -OCH₃ |

| ~40-50 | -N-CH₂- (morpholine) |

| ~40 | -CH₂-COO |

| ~55 | -CH- (morpholine) |

Note: These are approximate chemical shifts. Actual values may differ. The Human Metabolome Database and other sources provide experimental ¹³C NMR data for similar acetate compounds which can be used for comparison.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr pellet or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory. For a KBr pellet, mix a small amount of the sample with dry KBr powder and press it into a thin, transparent disk.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

-

Data Processing: Perform a background scan and ratio it against the sample scan to obtain the absorbance or transmittance spectrum.

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| 3400-3200 | Strong, Broad | N-H stretch (amine salt) |

| 3000-2850 | Medium | C-H stretch (aliphatic) |

| 1750-1735 | Strong | C=O stretch (ester) |

| 1250-1000 | Strong | C-O stretch (ester and ether) |

The presence of a strong, broad peak in the 3400-3200 cm⁻¹ region is characteristic of the N-H stretch in the protonated amine, confirming the hydrochloride salt form.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (µg/mL to ng/mL range).

-

Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

-

Acquisition Parameters (ESI):

-

Ionization Mode: Positive ion mode is typically used to observe the protonated molecule [M+H]⁺.

-

Mass Range: Scan a mass range that includes the expected molecular ion (e.g., m/z 50-500).

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Predicted Mass Spectrometry Data

PubChemLite provides predicted collision cross-section values for various adducts of the parent compound, Methyl 2-(morpholin-2-yl)acetate.[5]

| Adduct | m/z |

| [M+H]⁺ | 160.09682 |

| [M+Na]⁺ | 182.07876 |

| [M-H]⁻ | 158.08226 |

M refers to the free base form of the molecule (C₇H₁₃NO₃). The observation of a peak at m/z 160.09682 in the positive ion mode ESI-MS would correspond to the protonated parent molecule.

Below is a diagram illustrating a potential fragmentation pathway.

Caption: A simplified potential fragmentation pathway for Methyl 2-(morpholin-2-yl)acetate.

Synthesis and Related Derivatives

The synthesis of Methyl 2-(morpholin-2-yl)acetate typically involves the nucleophilic substitution reaction between morpholine and methyl chloroacetate.[2] Several methods, including continuous flow processes and the use of microreactor systems, have been developed to improve the efficiency and yield of this reaction.[2]

The study of related morpholine derivatives is also valuable for understanding the spectroscopic properties of the title compound. Research on the synthesis and characterization of various new morpholine derivatives provides a basis for comparing and interpreting spectral data.[6][7][8] For instance, the FT-IR and NMR analyses of these derivatives help in assigning characteristic peaks and understanding the influence of different substituents on the morpholine ring.[6][7]

Conclusion

This technical guide has provided a detailed overview of the key spectroscopic data for this compound. The presented NMR, IR, and MS data, along with the outlined experimental protocols, serve as a valuable resource for the unambiguous identification and characterization of this important pharmaceutical intermediate. A thorough understanding of these spectroscopic features is crucial for ensuring the quality and purity of the compound in research and drug development settings.

References

- 1. Methyl 2-((R)-morpholin-2-yl)acetate hydrochloride [myskinrecipes.com]

- 2. Buy methyl 2-((S)-morpholin-2-yl)acetate [smolecule.com]

- 3. hmdb.ca [hmdb.ca]

- 4. hmdb.ca [hmdb.ca]

- 5. PubChemLite - this compound (C7H13NO3) [pubchemlite.lcsb.uni.lu]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. "Synthesis and Characterization of Some New Morpholine Derivatives" by Entesar O. AlTamiemi, Sameaa J. Khammas et al. [bsj.uobaghdad.edu.iq]

Core Topic: Safety and Handling of Methyl 2-(morpholin-2-yl)acetate hydrochloride

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety protocols, handling procedures, and risk mitigation strategies for Methyl 2-(morpholin-2-yl)acetate hydrochloride. As a specialized chemical intermediate, particularly valuable in the synthesis of chiral pharmaceutical compounds and bioactive molecules, a thorough understanding of its properties is paramount for ensuring laboratory safety and experimental integrity.[1][2] This document is structured to provide not just procedural steps, but the scientific rationale behind them, empowering researchers to make informed safety decisions.

Section 1: Compound Identification and Physicochemical Properties

This compound is the hydrochloride salt of the methyl ester of morpholin-2-yl-acetic acid.[1] Its structure, featuring a chiral morpholine ring, makes it a key building block in medicinal chemistry for creating enantiomerically pure drugs, especially those targeting neurological disorders.[1][2] The hydrochloride form enhances the compound's stability and solubility, making it suitable for various synthetic applications.[1]

Chemical Structure

References

Methodological & Application

The Strategic Application of Methyl 2-(morpholin-2-yl)acetate Hydrochloride in Modern Medicinal Chemistry: A Guide for Researchers

Introduction: The Morpholine Scaffold and the Unique Role of a Versatile Building Block

In the landscape of contemporary drug discovery, the morpholine moiety stands out as a "privileged scaffold." Its prevalence in a multitude of approved drugs and clinical candidates is a testament to its favorable physicochemical and pharmacokinetic properties.[1] The morpholine ring can enhance aqueous solubility, improve metabolic stability, and provide a versatile three-dimensional structure for optimal interaction with biological targets.[2] Within the diverse toolkit of morpholine-containing building blocks, Methyl 2-(morpholin-2-yl)acetate hydrochloride emerges as a particularly valuable synthon for the medicinal chemist. Its bifunctional nature, possessing both a secondary amine within the morpholine ring and a methyl ester, allows for sequential and regioselective elaboration, making it an ideal starting point for the construction of complex bioactive molecules.

This guide provides a comprehensive overview of the applications and synthetic protocols associated with this compound, designed for researchers, scientists, and drug development professionals. We will delve into its chemical properties, explore its utility in the synthesis of key therapeutic agent classes, and provide detailed, field-proven protocols for its incorporation into novel molecular frameworks.

Physicochemical and Structural Characteristics

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective use in synthesis. This compound is a white crystalline powder with good solubility and stability, making it amenable to a variety of reaction conditions.[3]

| Property | Value | Source |

| Molecular Formula | C₇H₁₄ClNO₃ | [4] |

| Molecular Weight | 195.64 g/mol | [4] |

| CAS Number | 2845095-54-5 (for the (R)-enantiomer hydrochloride) | [4] |

| Appearance | White crystalline powder | [3] |

| Melting Point | 177-181 °C | [3] |

| Storage Conditions | 2-8°C, Sealed, Inert Gas | [4] |

The hydrochloride salt form enhances the compound's stability and handling properties. For synthetic transformations involving the secondary amine, a deprotonation step with a suitable base is typically required. The chiral nature of the molecule is of particular importance, as stereochemistry plays a critical role in the biological activity of many drugs.[4]

Core Applications in Medicinal Chemistry: A Gateway to Bioactive Molecules

The utility of this compound spans several key areas of medicinal chemistry, primarily driven by the advantageous properties of the morpholine scaffold.

Central Nervous System (CNS) Drug Discovery

The morpholine ring is a common feature in drugs targeting the CNS, where it can improve blood-brain barrier permeability and modulate interactions with neuronal receptors.[5] This building block is particularly valuable for the synthesis of enantiomerically pure drugs targeting neurological disorders.[4] While direct synthesis of blockbuster drugs like Aprepitant (a neurokinin-1 (NK1) receptor antagonist) or Reboxetine (a norepinephrine reuptake inhibitor) from this specific starting material is not prominently documented, its structural similarity makes it an ideal candidate for the synthesis of novel analogs and derivatives in these classes.

Enzyme Inhibitors

The morpholine moiety can participate in key hydrogen bonding and hydrophobic interactions within the active sites of enzymes. This compound serves as a versatile scaffold for the construction of various enzyme inhibitors, including kinase inhibitors, which are a cornerstone of modern cancer therapy.[6] The ability to introduce diverse substituents through both the amine and ester functionalities allows for the fine-tuning of potency and selectivity. For instance, it can be envisioned as a key component in the synthesis of dual phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors.[6]

Peptidomimetics

The constrained cyclic structure of the morpholine ring makes it an excellent scaffold for the design of peptidomimetics. By replacing flexible peptide backbones with more rigid structures, researchers can develop compounds with improved metabolic stability and oral bioavailability. The chiral center and the ability to introduce side chains via the acetate group make this compound a valuable starting point for mimicking specific amino acid residues.

Detailed Synthetic Protocols

The following protocols provide detailed, step-by-step methodologies for the two most common and critical transformations involving this compound.

Protocol 1: Amide Bond Formation via Coupling with a Primary Amine

This protocol describes a standard procedure for the coupling of the methyl ester with a primary amine to form an amide, a fundamental reaction in medicinal chemistry.[7]

Rationale: The conversion of the methyl ester to an amide is a key step in elaborating the structure of the building block. This reaction is typically mediated by a coupling agent that activates the carboxylic acid (formed in situ via hydrolysis or used directly if starting from the corresponding acid) to facilitate nucleophilic attack by the amine. The choice of coupling agent and base is crucial to ensure high yields and minimize side reactions.

Materials:

-

This compound

-

Primary amine (e.g., benzylamine)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DCM, add DIPEA (2.5 eq) and stir for 10 minutes at room temperature to neutralize the hydrochloride and deprotonate the secondary amine.

-

Add the primary amine (1.1 eq), HOBt (1.2 eq), and EDC (1.2 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Protocol 2: N-Alkylation of the Morpholine Ring

This protocol details the alkylation of the secondary amine of the morpholine ring, a common strategy to introduce further diversity into the molecule.[8]

Rationale: N-alkylation of the morpholine nitrogen is a straightforward way to append various substituents, which can significantly impact the biological activity and pharmacokinetic properties of the final compound. The choice of a suitable base is critical to deprotonate the secondary amine, allowing it to act as a nucleophile.

Materials:

-

This compound

-

Alkyl halide (e.g., benzyl bromide)

-

Potassium carbonate (K₂CO₃)

-

Anhydrous Acetonitrile (MeCN)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a suspension of this compound (1.0 eq) and potassium carbonate (3.0 eq) in anhydrous acetonitrile, add the alkyl halide (1.2 eq).

-

Stir the reaction mixture at room temperature or heat to 50-60°C for 4-12 hours. Monitor the reaction progress by TLC.

-

Upon completion, filter the reaction mixture to remove inorganic salts and wash the filter cake with acetonitrile.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the N-alkylated product.

Conclusion: A Strategic Asset in Drug Discovery

This compound is more than just a chemical intermediate; it is a strategic asset in the medicinal chemist's arsenal. Its inherent structural features and bifunctional reactivity provide a streamlined and versatile entry point to a wide array of complex molecular architectures with therapeutic potential. By understanding its properties and mastering the key synthetic transformations, researchers can effectively leverage this building block to accelerate the discovery and development of novel therapeutics for a range of diseases.

References

- 1. PubChemLite - this compound (C7H13NO3) [pubchemlite.lcsb.uni.lu]

- 2. fishersci.co.uk [fishersci.co.uk]

- 3. chemimpex.com [chemimpex.com]

- 4. Methyl 2-((R)-morpholin-2-yl)acetate hydrochloride [myskinrecipes.com]

- 5. Methyl 2-((R)-morpholin-2-yl)acetate hydrochloride,2845095-54-5-Amadis Chemical [amadischem.com]

- 6. Synthesis and Biological Evaluation of MEK/mTOR Multifunctional Inhibitors as Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols: Methyl 2-(morpholin-2-yl)acetate Hydrochloride in Pharmaceutical Synthesis

Abstract

This technical guide provides a comprehensive overview of Methyl 2-(morpholin-2-yl)acetate hydrochloride, a key chiral intermediate in contemporary pharmaceutical development. We will delve into its chemical properties, stereoselective synthesis, and critical applications, with a particular focus on its role in the synthesis of selective norepinephrine reuptake inhibitors (NRIs). Detailed, field-proven protocols for its synthesis, purification, and analytical characterization are presented to support researchers, scientists, and drug development professionals in leveraging this versatile building block.

Introduction: The Strategic Importance of Chiral Morpholine Scaffolds

The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs. Its unique physicochemical properties, including aqueous solubility and metabolic stability, make it a desirable feature in drug candidates.[1] When functionalized with a chiral center, as in Methyl 2-(morpholin-2-yl)acetate, it becomes a powerful tool for creating stereochemically pure active pharmaceutical ingredients (APIs). This is of paramount importance as the biological activity of a drug is often confined to a single enantiomer.[2]

This compound, by virtue of its chiral morpholine core and reactive ester functionality, serves as a crucial intermediate in the synthesis of complex molecules, particularly those targeting the central nervous system.[3][4] The hydrochloride salt form enhances its stability and handling properties, making it suitable for use in multi-step synthetic campaigns.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of a pharmaceutical intermediate is fundamental to its effective use.

| Property | Value | Source |

| Molecular Formula | C₇H₁₄ClNO₃ | PubChem |

| Molecular Weight | 195.64 g/mol | PubChem |

| Appearance | White to off-white crystalline solid | [5] |

| Solubility | Soluble in water and polar organic solvents | [4] |

| Storage | Store in a cool, dry, well-ventilated area under an inert atmosphere. | [6] |

Safety and Handling:

This compound is a morpholine derivative and should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) for this exact compound is not universally available, the safety profile of morpholine and its derivatives provides essential guidance.[5][6][7][8]

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves, lab coat, and eye protection (safety glasses or goggles).[5][7]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[6] Avoid contact with skin and eyes.[8]

-

Storage: Keep the container tightly closed and store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[5][8]

Application in Pharmaceutical Synthesis: A Case Study in the Synthesis of Viloxazine

A prominent application of chiral 2-substituted morpholine intermediates is in the synthesis of Viloxazine, a selective norepinephrine reuptake inhibitor (SNRI) used in the treatment of attention-deficit/hyperactivity disorder (ADHD).[9][10] The following section outlines a synthetic approach to a key precursor of Viloxazine, demonstrating the utility of this compound.

Retrosynthetic Analysis of Viloxazine

The synthesis of Viloxazine highlights the strategic importance of a pre-formed, enantiopure morpholine core.

Caption: Retrosynthetic analysis of Viloxazine.

Enantioselective Synthesis of (S)-Methyl 2-(morpholin-2-yl)acetate Hydrochloride

Achieving high enantiomeric purity is critical. While multiple strategies exist for the synthesis of chiral morpholines, a robust method involves the use of a chiral auxiliary or an asymmetric catalytic reaction. The following protocol is a representative, literature-informed approach.[3][11][12]

Protocol: Enantioselective Synthesis

Materials:

-

Commercially available chiral starting material (e.g., a protected amino alcohol)

-

Appropriate reagents for cyclization and functional group manipulation

-

Solvents (e.g., Dichloromethane, Methanol)

-

Hydrochloric acid (in a suitable solvent, e.g., diethyl ether or isopropanol)

Procedure:

-

Step 1: Synthesis of a Chiral N-protected Morpholin-2-one:

-

Causality: This step establishes the chiral center and the core morpholine ring structure. The choice of protecting group is crucial for directing the reaction and for its subsequent removal.

-

Dissolve the chiral starting material in a suitable solvent under an inert atmosphere.

-

Add the appropriate reagents for the cyclization reaction. The specific reagents and conditions will depend on the chosen synthetic route.

-

Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, perform an aqueous work-up and purify the product by column chromatography.

-

-

Step 2: Reduction of the Lactam and Esterification:

-

Causality: The morpholinone is reduced to the corresponding morpholine. Subsequent esterification introduces the methyl acetate moiety.

-

Reduce the N-protected morpholin-2-one using a suitable reducing agent (e.g., Lithium aluminum hydride).

-

Protect the resulting secondary amine if necessary.

-

Perform an esterification reaction to introduce the methyl acetate group.

-

Purify the resulting intermediate.

-

-

Step 3: Deprotection and Salt Formation:

-

Causality: Removal of the protecting group yields the free base, which is then converted to the stable hydrochloride salt.

-

Remove the protecting group under appropriate conditions (e.g., hydrogenolysis for a benzyl group).

-

Dissolve the purified free base in a suitable solvent (e.g., diethyl ether).

-

Add a solution of hydrochloric acid in a compatible solvent dropwise with stirring.

-

Collect the precipitated this compound by filtration, wash with a cold solvent, and dry under vacuum.

-

Analytical Characterization: Ensuring Purity and Identity

Rigorous analytical characterization is non-negotiable in pharmaceutical development. The following protocols provide a framework for confirming the identity, purity, and stereochemical integrity of the synthesized intermediate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for structural elucidation.[1][13]

Protocol: ¹H and ¹³C NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

-

Data Interpretation:

-

¹H NMR: Expect characteristic signals for the morpholine ring protons, the methylene group adjacent to the ester, and the methyl ester protons. The integration of these signals should correspond to the number of protons in the molecule.

-

¹³C NMR: Expect distinct signals for each carbon atom in the molecule, including the carbonyl carbon of the ester.

-

High-Performance Liquid Chromatography (HPLC)

HPLC is essential for determining the purity and enantiomeric excess of the product.[14][15][16][17]

Protocol: Chiral HPLC for Enantiomeric Purity

-

Column: Utilize a chiral stationary phase (CSP) column suitable for the separation of amine-containing enantiomers (e.g., a polysaccharide-based column).

-

Mobile Phase: A typical mobile phase for chiral separations on a polysaccharide-based column could be a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape.

-

Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

-

Analysis: Inject the sample onto the HPLC system and monitor the elution of the enantiomers using a UV detector.

-

Quantification: Calculate the enantiomeric excess (% ee) by integrating the peak areas of the two enantiomers.

Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern of the molecule.[18][19][20][21][22]

Protocol: Mass Spectrometry Analysis

-

Ionization Method: Electrospray ionization (ESI) is a suitable method for this compound.

-

Analysis:

-

Full Scan MS: Acquire a full scan mass spectrum to determine the molecular weight of the compound. Expect to observe the [M+H]⁺ ion for the free base.

-

MS/MS Fragmentation: Perform tandem mass spectrometry (MS/MS) to obtain fragmentation data. The fragmentation pattern will be characteristic of the morpholine ring and the acetate side chain, providing further structural confirmation.

-

Conclusion

This compound is a valuable and versatile chiral intermediate in pharmaceutical synthesis. Its strategic use enables the efficient and stereocontrolled synthesis of complex APIs, particularly those targeting the central nervous system. The protocols and application notes provided in this guide are intended to empower researchers and developers to effectively utilize this important building block in their drug discovery and development programs. Adherence to rigorous synthetic and analytical methodologies, coupled with a strong understanding of safety and handling procedures, will ensure the successful application of this key intermediate.

References

- 1. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Methyl 2-((R)-morpholin-2-yl)acetate hydrochloride [myskinrecipes.com]

- 3. A General, Enantioselective Synthesis of Protected Morpholines and Piperazines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. carlroth.com:443 [carlroth.com:443]

- 6. chemicalbook.com [chemicalbook.com]

- 7. trc-corp.com [trc-corp.com]

- 8. echemi.com [echemi.com]

- 9. EP4317141A1 - Process and intermediates for the preparation of viloxazine and other 2-substituted morpholine derivatives - Google Patents [patents.google.com]

- 10. EP2558437B1 - Methods for producing viloxazine salts and novel polymorphs thereof - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]

- 15. Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. chromatographyonline.com [chromatographyonline.com]

- 18. High resolution mass spectrometry in molecular studies. Part XVII. Evidence for ring contractions in molecular ions: The fragmentation of N‐acetylmorpholine | Scilit [scilit.com]

- 19. researchgate.net [researchgate.net]

- 20. PubChemLite - this compound (C7H13NO3) [pubchemlite.lcsb.uni.lu]

- 21. scienceready.com.au [scienceready.com.au]

- 22. chemistry.miamioh.edu [chemistry.miamioh.edu]

Application Notes and Protocols for Methyl 2-(morpholin-2-yl)acetate hydrochloride in Organic Synthesis

Introduction: Unlocking the Potential of a Versatile Morpholine Scaffold

Methyl 2-(morpholin-2-yl)acetate hydrochloride is a valuable and versatile building block in modern organic synthesis, particularly within the realms of medicinal chemistry and drug discovery. Its unique structural motif, featuring a morpholine ring substituted with a methyl acetate group, provides a synthetically tractable handle for the introduction of diverse functionalities. The morpholine core is a privileged scaffold in numerous FDA-approved drugs, valued for its favorable physicochemical properties which can enhance aqueous solubility and metabolic stability.[1] This guide provides detailed protocols for the strategic utilization of this compound in key synthetic transformations, including N-alkylation, N-acylation, and reductive amination, thereby enabling researchers to harness its full potential in the synthesis of novel bioactive molecules. The hydrochloride salt form enhances the compound's stability and shelf-life, though it necessitates a neutralization step in most reaction protocols, a critical detail that will be addressed herein.

Chemical and Physical Properties

A thorough understanding of the substrate's properties is paramount for successful reaction design and execution.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₄ClNO₃ | [1] |

| Molecular Weight | 195.64 g/mol | [1] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 177-181 °C | [1] |

| Storage Conditions | Store at 0-8 °C | [1] |

Core Applications in Synthetic Chemistry

This compound serves as a cornerstone for the synthesis of a wide array of complex molecules. Its application spans across the development of analgesics, anti-inflammatory drugs, and agents targeting neurological disorders.[1] The secondary amine within the morpholine ring is the primary site of reactivity, allowing for facile elaboration through several key reaction classes.

Caption: Key synthetic pathways using the target compound.

Protocol 1: N-Alkylation of Methyl 2-(morpholin-2-yl)acetate

Objective: To introduce an alkyl group onto the nitrogen atom of the morpholine ring via nucleophilic substitution. This protocol details the N-benzylation as a representative example.